1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone
Overview
Description
1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone is a chemical compound characterized by its unique structure, which includes a phenyl group attached to a [1,2,5]oxadiazolo[3,4-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous processes to enhance efficiency and yield. These methods often utilize advanced chemical engineering techniques to scale up the synthesis while maintaining product quality and consistency.
Chemical Reactions Analysis
Types of Reactions: 1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be employed to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as potassium permanganate or chromium trioxide.
Reduction reactions might involve hydrogen gas in the presence of a catalyst.
Substitution reactions often require nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry: The compound can serve as a building block for the synthesis of more complex molecules.
Biology: It may be used in biological assays to study enzyme inhibition or receptor binding.
Medicine: The compound has shown promise in preclinical studies for its potential therapeutic effects.
Industry: Its unique properties make it suitable for use in materials science and other industrial applications.
Mechanism of Action
The mechanism by which 1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in various applications. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.
Comparison with Similar Compounds
1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone can be compared to other similar compounds, such as:
1-(7-Amino-5-methyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone
1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanone
1-(7-Amino-5-phenyl[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)propanone
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties
Properties
IUPAC Name |
1-(7-amino-5-phenyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2/c1-7(18)9-10(14)12-13(17-19-16-12)15-11(9)8-5-3-2-4-6-8/h2-6H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVHYOVMLHUVCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=NON=C2N=C1C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.